![molecular formula C20H18ClNO6 B437696 5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid CAS No. 774557-93-6](/img/structure/B437696.png)
5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule and their potential implications for the compound’s reactivity .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired molecule. The synthesis analysis would include a detailed description of the reaction steps, the reagents and conditions used, and the yield of each step .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanism of these reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Biological and Pharmacological Implications
Chlorogenic Acid (CGA) Research
Chlorogenic acid (CGA), a phenolic compound, has been extensively studied for its various biological and pharmacological effects. It is abundantly found in green coffee extracts and tea, playing therapeutic roles such as antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. CGA modulates lipid metabolism and glucose regulation, offering potential treatment for hepatic steatosis, cardiovascular diseases, diabetes, and obesity. It also provides hepatoprotective effects by protecting against chemical-induced injuries. The diverse biological and pharmacological activities of CGA underline its significance in scientific research, suggesting the potential of similar complex compounds in therapeutic applications (Naveed et al., 2018).
Environmental Impact and Degradation Studies
Herbicide Degradation and Environmental Behavior
Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, offers insights into the environmental behavior and microbial degradation of chlorophenyl compounds. The degradation pathways, microbial involvement, and environmental fate of herbicides based on 2,4-D highlight the ecological impact of such compounds. Understanding the microbial biodegradation of complex chemicals is crucial for environmental protection and pollution mitigation strategies, emphasizing the importance of studying the environmental interactions of complex chemical compounds like the one (Magnoli et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[4-[2-(4-chlorophenyl)-2-oxoethoxy]carbonylanilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO6/c21-15-8-4-13(5-9-15)17(23)12-28-20(27)14-6-10-16(11-7-14)22-18(24)2-1-3-19(25)26/h4-11H,1-3,12H2,(H,22,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXLKAODOALPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-([2-(4-Chlorophenyl)-2-oxoethoxy]carbonyl)phenyl)amino]-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

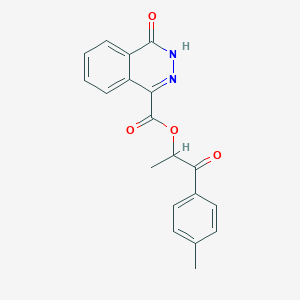
![5-[(4-{[2-(4-Methoxyphenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B437674.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]morpholine](/img/structure/B437725.png)
![4-[(Furan-2-carbonyl)-amino]-benzoic acid 2-oxo-2-thiophen-2-yl-ethyl ester](/img/structure/B437775.png)

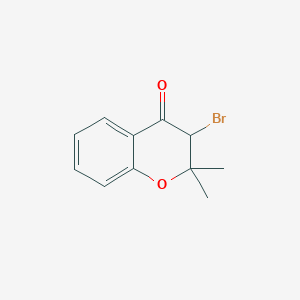
![2-methyl-N-(4-{4-[(2-methylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B437968.png)
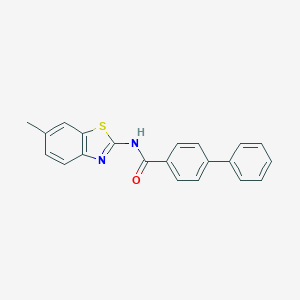
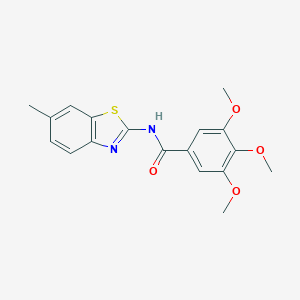


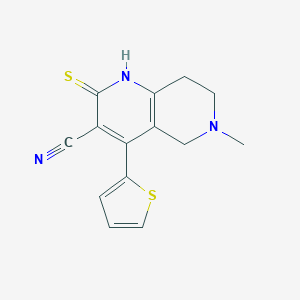
![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)